2,4-二丙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

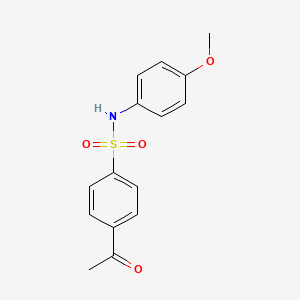

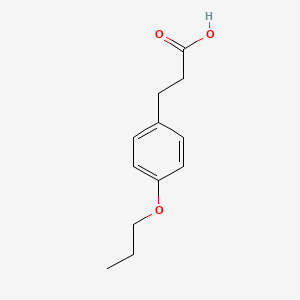

2,4-Dipropoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two propoxy groups at the 2 and 4 positions of the benzaldehyde structure. While the specific compound 2,4-dipropoxybenzaldehyde is not directly synthesized or analyzed in the provided papers, related benzaldehyde derivatives are synthesized and studied, which can offer insights into the synthesis and properties of 2,4-dipropoxybenzaldehyde.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as demonstrated in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde . Similarly, palladium-catalyzed ortho-bromination has been used as a key step in the synthesis of substituted 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 2,4-dipropoxybenzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is influenced by the substituents attached to the benzene ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity and stability of the compound. In the case of 2,4-dipropoxybenzaldehyde, the propoxy groups are likely to have an electron-donating effect, which could influence its chemical behavior.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including nucleophilic substitutions , alkylation , and reductive alkylation . These reactions are crucial for modifying the benzaldehyde core and introducing different functional groups. The chemical behavior of 2,4-dipropoxybenzaldehyde in such reactions would be determined by the nature of the propoxy substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are determined by their molecular structure. For example, the presence of hydroxyl groups can influence the solubility and boiling point of the compound . The propoxy groups in 2,4-dipropoxybenzaldehyde would contribute to its hydrophobic character and could affect its solubility in organic solvents. Additionally, the stability of the compound under various conditions, such as temperature and pH, would be an important aspect of its physical and chemical properties.

科学研究应用

自由基清除活性

2,4-二丙氧基苯甲醛的相关化合物,羟基苯甲醛,已被检验其自由基清除活性。一项采用DFT/B3LYP计算的研究发现,羟基苯甲醛由于其分子描述符(如键解离焓和电子转移能量),可以是高效的氢原子或电子供体,从而显著促进其抗氧化能力。这种计算方法有助于选择强效抗氧化剂并了解它们在各种介质中的活性(Nenadis & Tsimidou, 2012)。

光学和电光应用

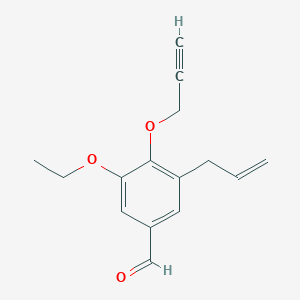

2,4-二丙氧基苯甲醛的衍生物,4-(双(2-羟乙基)氨基)-2,6-二丙氧基苯甲醛,被合成用于其在电光应用中的潜力。研究发现,掺杂有这种色团的聚甲基丙烯酸甲酯在通信波长处表现出低光吸收、高热稳定性和显著的热光系数。这表明在光学设备中可能存在应用潜力(Guo, Guo, & Chen, 2015)。

催化应用

2,4-二丙氧基苯甲醛的类似物已被用于催化应用。例如,已证明在水中进行苄基醇氧化为醛的铜催化反应,实现了高产率,并展示了广泛的底物范围和高官能团容忍度。这种方法的效率和绿色化学方法表明相关化合物在催化过程中的潜在用途(Wu等,2016年)。

有机催化

在有机催化中,与2,4-二丙氧基苯甲醛相关的化合物已被探索。有效用于不对称Aldol反应的缬氨酸二肽有机催化剂利用了类似2,4-二硝基苯酚的酸性产生高对映选择性和顺反选择性的Aldol产物。这突显了类似分子结构在推动不对称合成中的作用(Huang et al., 2011)。

安全和危害

The safety data sheet for “2,4-Dipropoxybenzaldehyde” indicates that it has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and using personal protective equipment .

未来方向

While specific future directions for “2,4-Dipropoxybenzaldehyde” are not available, research into similar compounds suggests potential areas of interest. For instance, “2,4-Dihydroxybenzaldehyde” has been studied for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities , suggesting potential therapeutic applications.

属性

IUPAC Name |

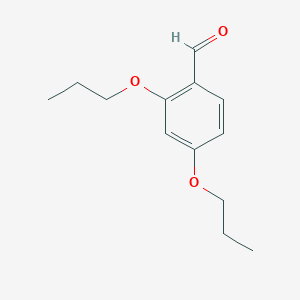

2,4-dipropoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOWILXGBBQBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368484 |

Source

|

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dipropoxybenzaldehyde | |

CAS RN |

156744-09-1 |

Source

|

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)